molecular formula C19H27NO B216140 N-butyl-N-[5-(1-naphthyloxy)pentyl]amine

N-butyl-N-[5-(1-naphthyloxy)pentyl]amine

Cat. No. B216140
M. Wt: 285.4 g/mol
InChI Key: AVHQWFDTAVZRJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-[5-(1-naphthyloxy)pentyl]amine, also known as BINA, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as selective muscarinic receptor antagonists. BINA has been shown to have a high affinity for the M1 muscarinic receptor subtype, which is involved in the regulation of cognitive function, memory, and learning.

Mechanism of Action

N-butyl-N-[5-(1-naphthyloxy)pentyl]amine selectively blocks the M1 muscarinic receptor subtype, which is involved in the regulation of cognitive function, memory, and learning. By blocking this receptor subtype, N-butyl-N-[5-(1-naphthyloxy)pentyl]amine is thought to improve cognitive function and memory. The exact mechanism of action of N-butyl-N-[5-(1-naphthyloxy)pentyl]amine is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-butyl-N-[5-(1-naphthyloxy)pentyl]amine has been shown to have a high affinity for the M1 muscarinic receptor subtype and selectively block this receptor subtype. The compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-butyl-N-[5-(1-naphthyloxy)pentyl]amine has also been shown to modulate intracellular signaling pathways involved in synaptic plasticity and memory formation.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-N-[5-(1-naphthyloxy)pentyl]amine in lab experiments is its high selectivity for the M1 muscarinic receptor subtype. This allows researchers to selectively block this receptor subtype and study its effects on cognitive function and memory. However, one limitation of using N-butyl-N-[5-(1-naphthyloxy)pentyl]amine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-butyl-N-[5-(1-naphthyloxy)pentyl]amine. One direction is the development of more potent and selective M1 muscarinic receptor antagonists for the treatment of cognitive disorders such as Alzheimer's disease. Another direction is the study of the long-term effects of N-butyl-N-[5-(1-naphthyloxy)pentyl]amine on cognitive function and memory. Finally, the potential use of N-butyl-N-[5-(1-naphthyloxy)pentyl]amine as a tool for the study of the M1 muscarinic receptor subtype in other physiological systems should also be explored.

Synthesis Methods

N-butyl-N-[5-(1-naphthyloxy)pentyl]amine can be synthesized using a multi-step process that involves the reaction of 1-naphthol with 5-bromopentylamine to form the intermediate compound 5-(1-naphthyloxy)pentylamine. This intermediate compound is then reacted with butylamine to form the final product, N-butyl-N-[5-(1-naphthyloxy)pentyl]amine. The purity of the final product can be determined using analytical techniques such as HPLC and NMR spectroscopy.

Scientific Research Applications

N-butyl-N-[5-(1-naphthyloxy)pentyl]amine has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. The compound has been shown to selectively block the M1 muscarinic receptor subtype, which is involved in the regulation of cognitive function, memory, and learning. N-butyl-N-[5-(1-naphthyloxy)pentyl]amine has been shown to improve cognitive function in animal models of Alzheimer's disease and has been suggested as a potential therapeutic agent for the treatment of this disorder.

properties

Product Name

N-butyl-N-[5-(1-naphthyloxy)pentyl]amine

Molecular Formula

C19H27NO

Molecular Weight

285.4 g/mol

IUPAC Name

N-butyl-5-naphthalen-1-yloxypentan-1-amine

InChI

InChI=1S/C19H27NO/c1-2-3-14-20-15-7-4-8-16-21-19-13-9-11-17-10-5-6-12-18(17)19/h5-6,9-13,20H,2-4,7-8,14-16H2,1H3

InChI Key

AVHQWFDTAVZRJU-UHFFFAOYSA-N

SMILES

CCCCNCCCCCOC1=CC=CC2=CC=CC=C21

Canonical SMILES

CCCCNCCCCCOC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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